molecular formula C21H12O2 B14431637 Benzo(a)pyrene-3,6-dione, 7-methyl- CAS No. 79418-84-1

Benzo(a)pyrene-3,6-dione, 7-methyl-

Cat. No.: B14431637
CAS No.: 79418-84-1
M. Wt: 296.3 g/mol
InChI Key: BRSAZFIAPGRECE-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-3,6-dione, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound is characterized by a fused ring system with multiple aromatic rings, making it a subject of study in organic chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-3,6-dione, 7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of biphenyl intermediates followed by oxidation reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired aromatic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-3,6-dione, 7-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the behavior of PAHs .

Properties

79418-84-1

Molecular Formula

C21H12O2

Molecular Weight

296.3 g/mol

IUPAC Name

7-methylbenzo[a]pyrene-3,6-dione

InChI

InChI=1S/C21H12O2/c1-11-3-2-4-13-14-7-5-12-6-10-17(22)15-8-9-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3

InChI Key

BRSAZFIAPGRECE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O

Origin of Product

United States

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